molecular formula C34H30O8S B13102630 [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

Cat. No.: B13102630
M. Wt: 598.7 g/mol
InChI Key: XRXBTVFVVSJYRE-LDJZNOKKSA-N
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Description

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyloxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for hydroxyl and sulfanyl functionalities, followed by benzoylation and subsequent deprotection steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyloxy groups may result in the formation of diols .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C34H30O8S

Molecular Weight

598.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate

InChI

InChI=1S/C34H30O8S/c1-22-17-19-26(20-18-22)43-34-28(35)30(42-33(38)25-15-9-4-10-16-25)29(41-32(37)24-13-7-3-8-14-24)27(40-34)21-39-31(36)23-11-5-2-6-12-23/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29-,30-,34-/m1/s1

InChI Key

XRXBTVFVVSJYRE-LDJZNOKKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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